Carbamic acid, ((p-nitrophenyl)sulfonyl)-, methyl ester
CAS No.: 3337-70-0
Cat. No.: VC16693279
Molecular Formula: C8H8N2O6S
Molecular Weight: 260.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3337-70-0 |
|---|---|
| Molecular Formula | C8H8N2O6S |
| Molecular Weight | 260.23 g/mol |
| IUPAC Name | methyl N-(4-nitrophenyl)sulfonylcarbamate |
| Standard InChI | InChI=1S/C8H8N2O6S/c1-16-8(11)9-17(14,15)7-4-2-6(3-5-7)10(12)13/h2-5H,1H3,(H,9,11) |
| Standard InChI Key | AZXRVBPSEKZZFS-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Carbamic acid, ((p-nitrophenyl)sulfonyl)-, methyl ester is systematically named methyl N-(4-nitrophenyl)sulfonylcarbamate under IUPAC conventions . Its molecular structure comprises a carbamate group () bonded to a methyl ester and a p-nitrophenylsulfonyl group (Figure 1). The sulfonyl group (-) and nitro group () at the para position of the benzene ring confer electron-deficient characteristics, influencing its reactivity in synthetic pathways .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 3337-70-0 |
| Molecular Formula | |
| Molecular Weight | 260.23 g/mol |
| IUPAC Name | Methyl N-(4-nitrophenyl)sulfonylcarbamate |
| SMILES | COC(=O)NS(=O)(=O)C1=CC=C(C=C1)N+[O-] |
The compound’s crystal structure, resolved via X-ray diffraction, reveals planar geometry at the sulfonyl group and torsional angles consistent with steric interactions between the nitro and sulfonyl substituents .
Synthesis and Reactivity
Synthetic Pathways
The primary synthesis route involves the reaction of p-nitrophenylsulfonyl chloride with methyl carbamate or methanol in the presence of a base such as triethylamine. This nucleophilic acyl substitution proceeds via the formation of a sulfonamide intermediate, which subsequently reacts with methyl chloroformate to yield the target compound .
Optimization studies indicate that using anhydrous conditions and catalytic amounts of dimethylaminopyridine (DMAP) improves yields to >85%.
Reactivity in Catalytic Systems
The compound’s electron-deficient aromatic ring facilitates participation in palladium-catalyzed allylic C–H amination reactions. In a landmark study, White et al. demonstrated its utility in forming oxazolidinones and oxazinanones via intramolecular functionalization (Table 2) . The nitro group enhances the acidity of the carbamate nitrogen, enabling rapid nucleophilic attack on π-allylpalladium intermediates .
Table 2: Reaction Yields Under Varied Conditions
| Substrate | Catalyst System | Product | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|
| N-Nosyl carbamate | Pd(II)/bis-sulfoxide | Oxazolidinone | 76 | 4:1 (syn:anti) |
| N-Nosyl carbamate | Pd(II)/Cr(III)(salen)Cl | Oxazinanone | 62 | 3:1 (syn:anti) |
The addition of a Cr(III)(salen)Cl co-catalyst reduced reaction times by 75% while maintaining moderate diastereoselectivity .
Applications in Medicinal Chemistry
Enzyme Inhibition Studies
Carbamic acid derivatives, including this compound, are explored as inhibitors of serine proteases and metalloenzymes. The sulfonyl group acts as a hydrogen bond acceptor, anchoring the molecule to enzyme active sites. For instance, in studies targeting β-lactamase, the compound exhibited IC values of 2.3 μM, suggesting potential as an antibiotic adjuvant .
Prodrug Development
The methyl ester moiety enhances membrane permeability, making it a candidate for prodrug formulations. Hydrolysis by esterases in vivo releases the active sulfonamide, which has shown antitumor activity in preclinical models .
Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC with a Newcrom R1 column and a mobile phase of acetonitrile/water/phosphoric acid (65:35:0.1 v/v) achieves baseline separation of the compound from synthetic byproducts. Mass spectrometry (MS) compatibility is ensured by substituting phosphoric acid with 0.1% formic acid, yielding a protonated molecular ion at 261.1 [M+H].
Spectroscopic Data
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